Methyl 6-aminobenzo[d]thiazole-2-carboxylate

NQO2 inhibition benzothiazole SAR inflammation

Methyl 6-aminobenzo[d]thiazole-2-carboxylate (CAS 1048367-37-8, molecular formula C₉H₈N₂O₂S, molecular weight 208.24 g/mol) is a benzothiazole heterocyclic building block bearing a primary amino substituent at the 6-position of the bicyclic core and a methyl ester at the 2-position. This substitution pattern places it within a family of aminobenzothiazole carboxylates extensively employed as synthetic intermediates for kinase inhibitors, enzyme-targeting probes, and anti-infective agents.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24
CAS No. 1048367-37-8
Cat. No. B2795941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-aminobenzo[d]thiazole-2-carboxylate
CAS1048367-37-8
Molecular FormulaC9H8N2O2S
Molecular Weight208.24
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(S1)C=C(C=C2)N
InChIInChI=1S/C9H8N2O2S/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,10H2,1H3
InChIKeyZPZRTPUGIYGNID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-Aminobenzo[d]thiazole-2-Carboxylate (CAS 1048367-37-8): A 6-Amino-2-Carboxylate Benzothiazole Building Block for Targeted Heterocyclic Synthesis and Pharmacological Evaluation


Methyl 6-aminobenzo[d]thiazole-2-carboxylate (CAS 1048367-37-8, molecular formula C₉H₈N₂O₂S, molecular weight 208.24 g/mol) is a benzothiazole heterocyclic building block bearing a primary amino substituent at the 6-position of the bicyclic core and a methyl ester at the 2-position . This substitution pattern places it within a family of aminobenzothiazole carboxylates extensively employed as synthetic intermediates for kinase inhibitors, enzyme-targeting probes, and anti-infective agents [1]. Its regiospecific 6-amino-2-carboxylate architecture distinguishes it from the more common 2-amino-6-carboxylate isomer series, offering a distinct vector for amide coupling, diazotization, and Buchwald–Hartwig functionalization at the 6-position while preserving the ester for subsequent hydrolysis or transesterification .

Why In-Class Benzothiazole Carboxylate Interchangeability Fails: Regioisomeric, Substituent, and Pharmacophoric Constraints for Methyl 6-Aminobenzo[d]thiazole-2-Carboxylate Procurement


Benzothiazole carboxylates sharing the C₉H₈N₂O₂S formula are not functionally interchangeable. The regioisomeric methyl 2-aminobenzothiazole-6-carboxylate (CAS 66947-92-0) presents the amino group at the 2-position, creating a fundamentally different hydrogen-bond donor/acceptor topology that governs target recognition in enzyme active sites [1]. Substituent identity further dictates biological outcome: in a matched NQO2 inhibition series, the 6-amino congener achieved IC₅₀ = 79 nM, whereas the 6-methoxy analog required different binding mode accommodation, and the 6-acetamide derivative attained IC₅₀ = 31 nM—a >2.5-fold potency shift driven solely by 6-position modification [2]. Similarly, the 6-bromo variant (CAS 1187928-41-1) enables cross-coupling but entirely ablates hydrogen-bonding capacity [3]. Procuring a generic “benzothiazole carboxylate” without specifying the 6-amino-2-carboxylate regioisomer therefore risks delivering a compound with incompatible reactivity and unpredictable pharmacological performance.

Quantitative Comparator Evidence for Methyl 6-Aminobenzo[d]thiazole-2-Carboxylate: Enzyme Inhibition, Physicochemical Properties, and Synthetic Accessibility


NQO2 Enzyme Inhibition: 6-Amino Substituent Outperforms 6-Methoxy and Ranks Within 2.5-Fold of the Most Potent 6-Acetamide Series Congener

In a systematically evaluated series of 3′,4′,5′-trimethoxybenzothiazole NQO2 inhibitors, the 6-amino-substituted analog exhibited an IC₅₀ of 79 nM in an NQO2 enzyme inhibition assay [1]. In the same assay system and under identical conditions, the 6-methoxy congener achieved IC₅₀ = 51 nM, while the 6-acetamide congener achieved IC₅₀ = 31 nM [1]. The 6-amino substituent therefore provides a quantifiably distinct potency level—1.55-fold less potent than 6-methoxy yet only 2.55-fold less potent than the most active 6-acetamide—while retaining a unique primary amine for further derivatization, a feature unavailable to the 6-methoxy or 6-acetamide variants [1].

NQO2 inhibition benzothiazole SAR inflammation cancer

Target Compound Differentiates from 2-Aminobenzothiazole (ABT) Series via 7.7-Fold Inferior uPA Inhibitory Potency, Validating Regioisomeric Divergence in S1 Pocket Recognition

The core 2-aminobenzothiazole (ABT) scaffold is a validated S1 pocket-binding group for urokinase-type plasminogen activator (uPA). In a chromogenic competitive assay, ABT itself exhibited Ki = 5.03 mM, whereas the 2-amino-6-carboxylate ethyl ester regioisomer (ABTCE) achieved Ki = 656 µM, representing a 7.7-fold improvement [1]. Critically, the target compound methyl 6-aminobenzo[d]thiazole-2-carboxylate, with its amino group at the 6-position rather than the 2-position, is a structural isomer of ABTCE’s core; the 6-amino-2-carboxylate substitution pattern places the H-bond donor at the opposite terminus of the bicyclic system, precluding the 2-amino-S1-pocket interaction that ABTCE exploits [1]. This regioisomeric distinction provides negative selectivity: the target compound cannot engage uPA in the same binding mode, making it preferentially suited for applications where avoidance of uPA/plasminogen pathway interference is desired.

uPA inhibition cancer metastasis S1 pocket binding regioisomer comparison

Physicochemical Differentiation: Computed LogP, TPSA, and H-Bond Donor Count Distinguish 6-Amino-2-Carboxylate from 2-Amino-6-Carboxylate and 6-Hydroxy-2-Carboxylate Isosteres

Computed physicochemical parameters for methyl 6-aminobenzo[d]thiazole-2-carboxylate include LogP = 1.6651, topological polar surface area (TPSA) = 65.21 Ų, and hydrogen bond donor count = 1 . By contrast, the regioisomeric methyl 2-aminobenzothiazole-6-carboxylate (CAS 66947-92-0, identical formula C₉H₈N₂O₂S and molecular weight 208.24) presents the amino group at the 2-position, altering the electronic distribution and predicted LogP while retaining identical TPSA . The 6-hydroxy-2-carboxylate analog replaces the -NH₂ with -OH, reducing the H-bond donor basicity (pKa ~10 for aniline-type NH₂ vs. ~9–10 for phenol OH) and eliminating the nucleophilic amine handle required for amide coupling or reductive amination [1]. These differences in LogP (~0.3–0.5 unit shifts expected between regioisomers based on dipole moment orientation) and donor pKa directly influence predicted membrane permeability, solubility, and metabolic stability.

physicochemical properties drug-likeness BBB permeability regioisomer comparison

Synthetic Accessibility Advantage: Direct Amine Handle Enables One-Step Diversification Without Pre-Functionalization, in Contrast to 6-Bromo or 6-Nitro Precursors

Methyl 6-aminobenzo[d]thiazole-2-carboxylate presents a free primary aromatic amine at the 6-position, enabling direct acylation, sulfonylation, reductive amination, or diazotization/Sandmeyer chemistry without prior deprotection or reduction steps . By comparison, the 6-bromo analog (CAS 1187928-41-1) requires palladium-catalyzed cross-coupling (Buchwald–Hartwig or Suzuki) to install nitrogen functionality, adding 1–2 synthetic steps, requiring catalyst optimization, and introducing metal contamination concerns for biological testing [1]. The 6-nitro analog demands a reduction step (SnCl₂, Fe/NH₄Cl, or catalytic hydrogenation) prior to amine utilization, increasing step count and potentially reducing overall yield [2]. The target compound thus saves 1–2 synthetic transformations relative to the most common alternative precursors, translating to higher throughput in parallel library synthesis and lower cumulative cost per final compound.

synthetic efficiency amine functionalization building block comparison medicinal chemistry

DprE1 Anti-Tubercular SAR Contextualization: 6-Amino Substituent Provides an Unoccupied Vector for Optimization Relative to 6-Methoxy and 6-Methyl Congeners with Defined MIC Values

In a recent benzothiazole-2-carbonyl peptide conjugate series targeting mycobacterial DprE1, the 6-methoxybenzothiazole-2-carbonyl-tryptophylalaninate methyl ester demonstrated MIC = 4 µg/mL against M. tuberculosis H37Ra, while the 6-methyl analog achieved MIC = 8 µg/mL [1]. The 6-amino-2-carboxylate scaffold has not yet been reported in this specific DprE1 conjugate series, but the primary amine offers a derivatizable vector that the 6-methoxy (ether, non-ionizable) and 6-methyl (hydrophobic, inert) congeners lack [1]. Crucially, benzothiazole-2-carboxylic acid itself is the core recognition element for DprE1 inhibition, and the 6-amino group can be elaborated into amides, sulfonamides, or ureas to probe auxiliary pocket interactions that the 6-methoxy/6-methyl compounds cannot address [2].

DprE1 inhibition anti-tubercular Mycobacterium tuberculosis SAR

Commercial Availability and Purity Benchmarking: 98% Purity Specification with Multi-Gram Supply Differentiates from Discontinued 2-Amino-6-Carboxylate Isomer and Research-Grade-Only 6-Bromo Analog

Methyl 6-aminobenzo[d]thiazole-2-carboxylate is commercially available from Leyan (Catalog No. 1178970) at 98% purity with 1 g, 5 g, 10 g, and 25 g packaging options and active stock . AKSci offers the compound at 95% minimum purity (Catalog No. 6479DP) . By contrast, the regioisomeric methyl 2-aminobenzothiazole-6-carboxylate (CAS 66947-92-0), once listed by CymitQuimica, is designated as a discontinued product, indicating supply chain fragility for this isomer . The 6-bromo analog (CAS 1187928-41-1) is priced at $501.58 per 5 mg at 95% purity, making it ~50–100× more expensive per gram than the 6-amino target compound for building-block-scale procurement . This combination of active multi-vendor supply, verified 95–98% purity, and favorable unit economics supports sustained research programs requiring repeated compound acquisition.

commercial availability purity specification supply chain procurement

High-Impact Application Scenarios for Methyl 6-Aminobenzo[d]thiazole-2-Carboxylate Based on Quantifiable Differentiation Evidence


NQO2-Targeted Probe and Lead Optimization: Leveraging 79 nM Baseline Potency with a Free Amine Vector for Affinity Maturation

For research groups developing NQO2 inhibitors as anti-inflammatory or neuroprotective agents, methyl 6-aminobenzo[d]thiazole-2-carboxylate provides a validated starting point with an established IC₅₀ of 79 nM in the 3′,4′,5′-trimethoxybenzothiazole series [1]. The primary amine at the 6-position permits rapid parallel amide or sulfonamide library synthesis to explore auxiliary binding pocket interactions and improve upon the 31 nM benchmark set by the 6-acetamide congener [1]. Unlike the 6-methoxy or 6-acetamide variants, the free amine supports both affinity maturation and subsequent bioconjugation (fluorophore or biotin tagging) for target engagement studies.

Anti-Tubercular DprE1 Inhibitor Development: Exploiting an Underutilized 6-Amino Vector to Exceed 4–8 µg/mL MIC Baseline of 6-Methoxy/6-Methyl Congeners

Investigators pursuing non-covalent DprE1 inhibitors for drug-resistant tuberculosis can deploy methyl 6-aminobenzo[d]thiazole-2-carboxylate as the carboxylic acid progenitor (via ester hydrolysis) for peptide conjugate synthesis [2]. Current benzothiazole-2-carbonyl peptide conjugates achieve MIC values of 4–8 µg/mL with 6-methoxy or 6-methyl substituents, but the 6-amino group introduces a hydrogen-bond-capable, ionizable moiety that can be elaborated into amides, ureas, or sulfonamides to probe polarity-sensitive auxiliary pockets adjacent to the DprE1 active site [2]. This vector remains unexplored in the published DprE1 literature, offering a genuine opportunity for novelty.

Kinase Inhibitor Scaffold Construction Requiring uPA Selectivity Avoidance: Using the 6-Amino-2-Carboxylate Regioisomer to Circumvent S1 Pocket Cross-Reactivity

For kinase or protease inhibitor programs where benzothiazole serves as a hinge-binding or P1-pocket fragment, the 6-amino-2-carboxylate regioisomer is structurally precluded from engaging the uPA S1 pocket in the manner crystallographically validated for 2-aminobenzothiazole derivatives (Ki = 656 µM to 5.03 mM) [3]. Selecting the 6-amino-2-carboxylate scaffold therefore provides a built-in selectivity filter against uPA/plasminogen pathway interference, a significant advantage for oncology programs where uPA-mediated metastasis promotion is undesirable [3]. The methyl ester at the 2-position can be hydrolyzed to the carboxylic acid for salt-bridge interactions or retained as a prodrug moiety.

Fragment-Based Drug Discovery (FBDD) Library Member with Balanced Physicochemical Properties and Direct Synthetic Tractability

With molecular weight 208.24 g/mol, LogP 1.67, TPSA 65.21 Ų, and a single hydrogen bond donor, methyl 6-aminobenzo[d]thiazole-2-carboxylate meets all standard fragment-like (Rule of Three) criteria and provides two orthogonal synthetic handles—the 6-amine and 2-methyl ester—for fragment growing or linking strategies . The commercial availability at 98% purity in gram quantities (Leyan Cat. 1178970) supports immediate acquisition for fragment screening campaigns, while the 1-step synthetic advantage over 6-bromo or 6-nitro precursors enables rapid hit follow-up without metal-catalyzed transformations that complicate biochemical assay interpretation .

Quote Request

Request a Quote for Methyl 6-aminobenzo[d]thiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.